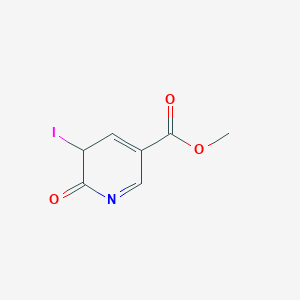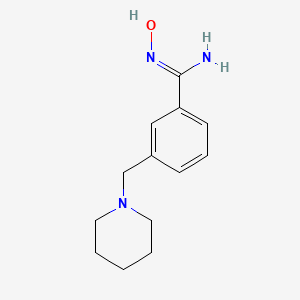
Methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an iodine atom at the 5th position, a keto group at the 6th position, and a carboxylate ester group at the 3rd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate involves a domino catalytic reaction. This reaction typically includes terminal alkynes, isocyanates, and malonates. The process begins with the formation of copper acetylides, which then attack isocyanates to form a propargylic amide species. This intermediate further reacts with malonates in the presence of t-butyl lithium (t-BuOLi) to yield the desired dihydropyridine-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the domino catalytic reaction mentioned above suggests that it could be adapted for industrial synthesis with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles.
Reduction Reactions: The keto group at the 6th position can be reduced to a hydroxyl group.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution Reactions: Products include various substituted dihydropyridine derivatives.
Reduction Reactions: The major product is the corresponding hydroxyl derivative.
Oxidation Reactions: Oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential neuroprotective and anti-inflammatory agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate is not well-documented. similar compounds exert their effects through interactions with specific molecular targets and pathways. For instance, they may inhibit enzymes or modulate receptor activity, leading to various biological effects such as anti-inflammatory or neuroprotective actions .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid methyl ester
Uniqueness
Methyl 5-iodo-6-oxo-5,6-dihydropyridine-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This iodine atom can be a site for further functionalization, making the compound versatile for various synthetic applications.
Propiedades
Fórmula molecular |
C7H6INO3 |
|---|---|
Peso molecular |
279.03 g/mol |
Nombre IUPAC |
methyl 3-iodo-2-oxo-3H-pyridine-5-carboxylate |
InChI |
InChI=1S/C7H6INO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3,5H,1H3 |
Clave InChI |
VRHYRIMJCDGOAK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(C(=O)N=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone](/img/structure/B12358268.png)
![5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one](/img/structure/B12358275.png)

![2-Amino-4-chloro-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12358282.png)
![5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12358289.png)
![(2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B12358296.png)

![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 3-bromo-1,6-dihydro-](/img/structure/B12358320.png)
![(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B12358324.png)
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12358344.png)


